2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide is a complex chemical compound known for its multifaceted applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industrial processes. The compound exhibits a unique structure comprising a chlorinated and fluorinated framework, making it a subject of interest for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide typically involves a series of organic reactions including nucleophilic substitution, cyclization, and acylation. Starting materials often include a chloro-substituted benzo[b][1,6]naphthyridine derivative and a fluorinated aniline.
Industrial Production Methods
Industrial production might employ high-yield synthetic routes with optimized conditions for scale-up, such as continuous flow reactors for better control over reaction parameters and enhanced safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction can lead to the formation of hydro derivatives or reduced analogs.
Substitution: Various nucleophiles can substitute the halogen atoms, altering the compound’s reactivity and function.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation with catalysts.
Substitution: Nucleophiles like thiols, amines, or organometallics in aprotic solvents.
Major Products Formed
Products from these reactions vary based on the specific conditions but often include modified derivatives with potential for further functionalization.
Scientific Research Applications
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide finds extensive application:
Chemistry: Used as an intermediate in organic synthesis and catalyst design.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Applied in materials science for the development of novel polymers or advanced materials.
Mechanism of Action
The exact mechanism of action depends on the specific application:
Molecular Targets: The compound may target specific enzymes, receptors, or nucleic acids.
Pathways Involved: It can modulate pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparing 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide to similar compounds like other halogenated naphthyridines or fluorinated acetamides:
Uniqueness: This compound’s dual halogenation provides distinct electronic and steric properties, influencing its reactivity and biological activity.
Similar Compounds: Examples include halogenated naphthyridines with different halogen substitutions or non-halogenated analogs, each exhibiting varied reactivity and applications.
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Properties
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c21-12-4-5-17-15(8-12)20(27)16-10-25(7-6-18(16)24-17)11-19(26)23-14-3-1-2-13(22)9-14/h1-5,8-9H,6-7,10-11H2,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXRMYDGWBOCBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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